(4,5-Dimethyl-1H-imidazol-1-yl)methanesulfonic acid
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Overview
Description
(4,5-Dimethyl-1H-imidazol-1-yl)methanesulfonic acid is a heterocyclic organic compound that features an imidazole ring substituted with two methyl groups at positions 4 and 5, and a methanesulfonic acid group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethyl-1H-imidazol-1-yl)methanesulfonic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution with Methyl Groups:
Attachment of the Methanesulfonic Acid Group: The final step involves the sulfonation of the imidazole ring using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethyl-1H-imidazol-1-yl)methanesulfonic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4,5-Dimethyl-1H-imidazol-1-yl)methanesulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4,5-Dimethyl-1H-imidazol-1-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A similar compound with a single methyl group at position 1.
2-Methylimidazole: Another related compound with a methyl group at position 2.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
189060-90-0 |
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Molecular Formula |
C6H10N2O3S |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
(4,5-dimethylimidazol-1-yl)methanesulfonic acid |
InChI |
InChI=1S/C6H10N2O3S/c1-5-6(2)8(3-7-5)4-12(9,10)11/h3H,4H2,1-2H3,(H,9,10,11) |
InChI Key |
LPSGUWODPXGGCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)CS(=O)(=O)O)C |
Origin of Product |
United States |
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